

Comprehensive Formulation Guide: Prothioconazole Suspension Concentrate (SC) for Agricultural Applications

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Prothioconazole

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Introduction to Prothioconazole and Suspension Concentrate Formulations

Prothioconazole is a systemic triazolinthione fungicide belonging to the **demethylation inhibitor (DMI)** class (FRAC Group 3) that inhibits sterol biosynthesis in fungal pathogens by targeting the CYP51 enzyme ([1] [2]). First introduced by Bayer CropScience in 2004, **prothioconazole** has gained widespread adoption due to its **broad-spectrum activity** against numerous fungal diseases in cereal crops, soybeans, canola, and other important agricultural commodities [1] [3]. The compound exhibits **excellent protective, curative, and eradicative activities** with long-lasting residual effects, making it a valuable tool in integrated disease management programs [4].

Suspension concentrate (SC) formulations represent one of the most important delivery systems for water-insoluble active ingredients like **prothioconazole**. SCs are stable dispersions of solid active ingredients in water, typically containing **multiple excipients** including wetting agents, dispersants, thickeners, and antifoaming agents to maintain physical stability and facilitate application [5]. These formulations offer significant advantages including **ease of handling and application**, reduced organic solvent content compared to emulsifiable concentrates, and compatibility with various irrigation systems and tank mixes. The development of stable SC formulations requires careful attention to **particle size distribution, zeta**

potential, and **rheological properties** to prevent Ostwald ripening, sedimentation, and crystal growth during storage.

Formulation Composition and Rationale

Quantitative Formulation Composition

The optimal composition of **prothioconazole** SC requires precise balance between active ingredient concentration and various formulation additives to ensure stability, biological efficacy, and user safety. Based on comprehensive formulation studies, the following components and their concentration ranges have been established:

Table 1: Composition of **Prothioconazole** Suspension Concentrate (SC)

Component	Function	Concentration Range (% w/w)	Specific Examples
Prothioconazole	Active ingredient	10.0-40.0%	Technical grade (≥ 970 g/kg) [4]
Dispersants	Stabilize suspension, prevent settling	2.0-6.0%	Sodium lignosulfonate, polyvinylpyrrolidone [5]
Wetting Agents	Reduce interfacial tension, improve dilution	1.0-3.0%	Alkyl naphthalene sulfonates, alcohol ethoxylates [5]
Antifreezing Agents	Prevent freezing at low temperatures	3.0-5.0%	Propylene glycol, ethylene glycol [6]
Thickening Agents	Modify rheology, prevent sedimentation	0.1-0.5%	Xanthan gum, silicon dioxide [7]
Antifoaming Agents	Reduce foam during mixing and application	0.1-0.5%	Silicone-based antifoamers [5]
Preservatives	Prevent microbial degradation	0.1-0.3%	1,2-benzisothiazolin-3-one

Component	Function	Concentration Range (% w/w)	Specific Examples
Stabilizers	Prevent chemical degradation	0.5-2.0%	Transition metal salts (e.g., copper sulfate) [6]
Water	Carrier	Balance to 100%	Deionized water

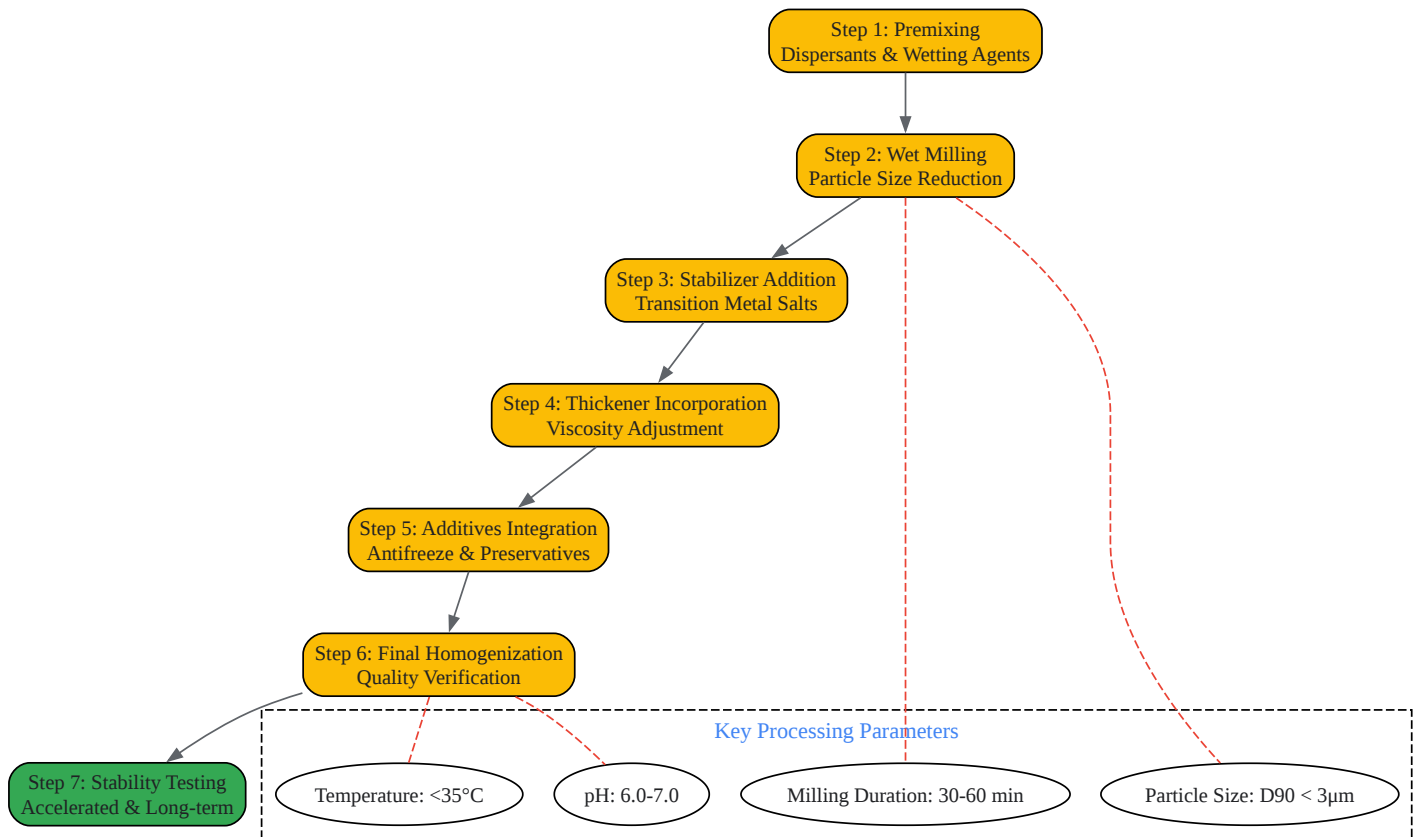
Component Selection Rationale

- **Active Ingredient Quality:** Technical grade **prothioconazole** with a minimum purity of **970 g/kg** should be used to minimize the impact of impurities on formulation stability [4]. The primary relevant impurities include **prothioconazole-desthio** and **triazole-1-ethanol**, which must be monitored as they can affect both biological performance and stability.
- **Stabilization System:** The inclusion of **transition metal salts** (particularly copper sulfate at 0.5-1.0%) is critical for inhibiting the chemical degradation of **prothioconazole** in aqueous formulations [6]. These stabilizers function by **chelating reactive species** and inhibiting catalytic decomposition pathways, thereby extending shelf life under varying storage conditions.
- **Dispersion System:** A combination of **anionic dispersants** (sodium lignosulfonate) and **non-ionic surfactants** provides electrostatic and steric stabilization mechanisms that prevent particle aggregation and ensure redispersion homogeneity [7] [5]. This dual approach maintains uniform particle distribution throughout the shelf life.

Preparation Process and Experimental Protocols

SC Preparation Workflow

The manufacturing process for **prothioconazole** SC requires precise control of processing parameters to achieve optimal particle size distribution and formulation stability. The following diagram illustrates the key steps in the preparation workflow:



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Detailed Preparation Protocol

Step 1: Premixing and Particle Size Reduction

- Weigh **300 g technical prothioconazole** (97% purity), **30 g sodium lignosulfonate**, **15 g alkyl naphthalene sulfonate**, and **200 g deionized water** [5].

- Use a **high-shear mixer** (Silverson L5M or equivalent) at 3000 rpm for 15 minutes to create a homogeneous premix.
- Transfer the premix to a **vertical bead mill** (Netzsch MiniCer or equivalent) charged with 0.4-0.6 mm yttrium-stabilized zirconia grinding media at 85% chamber volume.
- Mill for **45-60 minutes** with recirculation until **D90 particle size < 3 µm** is achieved, monitoring temperature to maintain below 35°C.

Step 2: Stabilization System Incorporation

- Prepare a **1.0% w/w copper sulfate solution** (5 g in 50 mL deionized water) as a stabilization inhibitor [6].
- Reduce mixer speed to 800 rpm and slowly add the stabilizer solution over 5 minutes.
- Continue mixing for an additional 15 minutes to ensure uniform distribution.

Step 3: Excipient Addition and Final Adjustments

- Separately prepare a **xanthan gum suspension** (2.5 g in 50 mL propylene glycol) using high-shear mixing, then add to the main batch.
- Incorporate **15 g ethylene glycol** as antifreeze agent and **2.5 g silicone antifoam emulsion** [6] [7].
- Adjust pH to **6.5-7.0** using potassium carbonate solution [6].
- Make final viscosity adjustments with additional thickener if needed, then add **deionized water to 1000 g total batch weight**.

Step 4: Homogenization and Filtration

- Pass the final suspension through a **300 µm inline screen** to remove any oversized particles or milling media contaminants.
- Homogenize for an additional 10 minutes at 1500 rpm to ensure batch uniformity.

Quality Control and Stability Assessment

Analytical Testing Parameters

Rigorous quality control testing must be performed to ensure the **prothioconazole** SC meets commercial specifications for biological performance and storage stability. The following parameters should be evaluated:

*Table 2: Quality Control Specifications for **Prothioconazole** SC*

Test Parameter	Specification	Test Method	Frequency
Active Ingredient Content	95-105% of declared (30.0% w/w)	HPLC (C18 column, UV 220 nm)	Each batch
Particle Size Distribution	D90 < 3.0 µm; D50 < 1.5 µm	Laser diffraction (ISO 13320)	Each batch
Suspensibility	≥90% after 30 min	CIPAC MT 15.1	Each batch
Wettability	Complete dispersion within 60s	CIPAC MT 53.3	Each batch
pH Value	6.0-7.5	CIPAC MT 75.1	Each batch
Foaming Tendency	<25 mL after 1 min	CIPAC MT 47.1	Each batch
Viscosity	300-800 cP (Brookfield RV, spindle 3, 20 rpm)	CIPAC MT 22.1	Each batch
Accelerated Stability (54°C, 14 days)	≤5% degradation, all parameters in spec	CIPAC MT 46.3	First 3 batches

Stability Testing Protocol

Accelerated Stability Studies

- Prepare **triplicate samples** of the final SC formulation in sealed glass containers.
- Store at **54°C ± 2°C** for 14 days in forced-air ovens, sampling at 0, 7, and 14 days [5].
- After each interval, analyze for **active ingredient content, particle size growth, and physical characteristics**.
- Compare results with initial specifications; acceptable stability demonstrates **≤5% active degradation and maintenance of all critical physical parameters**.

Long-term Stability Studies

- Store samples at **25°C ± 2°C** and **40°C ± 2°C** with 75% relative humidity.
- Evaluate at 0, 1, 3, 6, 9, 12, 18, and 24-month intervals.
- Monitor for **crystal growth, sedimentation, viscosity changes, and chemical stability**.

- The formulation should remain physically stable for **≥24 months** with ≤10% degradation of **prothioconazole**.

Freeze-Thaw Stability

- Subject samples to **three cycles** of -10°C for 24 hours followed by 40°C for 24 hours.
- After each cycle, evaluate redispersion characteristics and particle size distribution.
- Acceptable performance requires **complete redispersion** within 1 minute of manual shaking with no crystal growth or aggregation.

Technical Performance and Application Recommendations

Biological Efficacy and Compatibility

Prothioconazole SC formulations demonstrate **excellent protective, curative, and eradicated activities** against a broad spectrum of fungal pathogens. The biological performance is influenced by both the inherent properties of **prothioconazole** and the formulation characteristics:

- **Disease Control Spectrum:** **Prothioconazole** exhibits high efficacy against **wheat eyespot** (*Tapesia yellundae*), **soybean rust** (*Phakopsora pachyrhizi*), **wheat yellow rust** (*Puccinia striiformis*), and **Septoria leaf blotch** (*Zymoseptoria tritici*), with moderate activity against powdery mildews and brown rust [4].
- **Mode of Action:** As a sterol biosynthesis inhibitor (DMI), **prothioconazole** inhibits the **CYP51 enzyme** (14 α -demethylase), disrupting ergosterol biosynthesis in fungal membranes [8] [2]. It is important to note that recent studies indicate the active fungicidal moiety is actually **prothioconazole-desthio**, which is formed metabolically in both plants and fungi [8].
- **Tank-Mix Compatibility:** **Prothioconazole** SC shows excellent compatibility with most **strobilurin fungicides** (e.g., pyraclostrobin, azoxystrobin), **SDHI fungicides**, and **multi-site contact fungicides** (e.g., mancozeb, chlorothalonil) [6] [2]. Always conduct a jar test before large-scale tank mixing.

Application Guidelines and Resistance Management

- **Recommended Application Rates:** Depending on the target pathogen and crop, application rates typically range from **0.8-1.2 L/ha** for the 30% SC formulation in cereals, applied in 200-300 L water/ha [4].
- **Application Timing:** For optimal results, apply preventively or at early disease development stages. **Prothioconazole** exhibits **systemic activity** with upward movement in the xylem, providing protection to new growth [2].
- **Resistance Management:** **Prothioconazole** has a **moderate resistance risk** classification (FRAC Group 3) [2]. Implement anti-resistance strategies including:
 - Limiting the number of applications per season
 - Using mixtures with fungicides from different FRAC groups
 - Applying at recommended label rates without reduction
 - Integrating with non-chemical control methods

Environmental and Regulatory Considerations

Prothioconazole is classified as **very toxic to aquatic life** with long-lasting effects (H410) [1] [4]. The SC formulation should be developed and applied with appropriate environmental safeguards:

- **Ecotoxicity:** The formulation should be carefully managed to minimize drift to aquatic systems and non-target areas.
- **Regulatory Status:** **Prothioconazole** is approved in the European Union with inclusion expiry date of **31/03/2027** [4]. Always verify current registration status in the country of use.
- **Sustainable Formulation Approach:** The SC formulation type offers environmental advantages through **reduced solvent content** and improved packaging waste profile compared to emulsifiable concentrates.

Conclusion

The development of a stable, efficacious **prothioconazole** suspension concentrate requires careful attention to **particle engineering**, **stabilization chemistry**, and **rheological optimization**. The formulation composition and process detailed in this application note provide a robust foundation for producing a commercially viable SC product with **excellent biological performance** and **storage stability**. The inclusion

of transition metal salt stabilizers addresses the inherent decomposition pathways of **prothioconazole** in aqueous systems, while the optimized excipient system ensures superior suspension characteristics and application properties. As resistance management becomes increasingly important in agricultural disease control, the development of optimized formulations such as this SC contributes to the sustainable use of this valuable DMI fungicide.

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To cite this document: Smolecule. [Comprehensive Formulation Guide: Prothioconazole Suspension Concentrate (SC) for Agricultural Applications]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b540441#prothioconazole-suspension-concentrate-sc-preparation]

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